molecular formula C17H16N2O3 B5911350 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide

3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide

Cat. No. B5911350
M. Wt: 296.32 g/mol
InChI Key: RAPCEMTVZKIHHD-COKRBVQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPB is a derivative of hydrazide and has been found to exhibit a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide is not fully understood. However, it has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO). 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has also been found to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation and oxidative stress. 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has also been found to exhibit neuroprotective properties and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide in lab experiments is its ability to exhibit a wide range of biochemical and physiological effects. This makes it a valuable tool for researchers in various fields. However, one limitation of using 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide is its potential toxicity. 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide. One area of interest is its potential use in the treatment of neurodegenerative diseases. 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been found to exhibit neuroprotective properties and to improve cognitive function in animal models of neurodegenerative diseases. Further research is needed to determine its potential as a therapeutic agent in humans.
Another area of interest is its potential use in the treatment of cancer. 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been found to inhibit the growth of cancer cells and to induce apoptosis. Further research is needed to determine its potential as a cancer therapeutic agent.
Conclusion
In conclusion, 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide is a valuable tool for researchers in various fields. It exhibits a wide range of biochemical and physiological effects and has been studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. While there are some limitations to its use in lab experiments, further research is needed to determine its full potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide involves the reaction of 3,5-dihydroxybenzoic acid with 1-methyl-3-phenyl-2-propen-1-one hydrazone in the presence of a catalyst. The reaction results in the formation of 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide as a yellow crystalline solid. The purity of the synthesized 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide can be confirmed by thin-layer chromatography and melting point determination.

Scientific Research Applications

3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been extensively studied for its potential use in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been used in studies related to cancer, inflammation, and oxidative stress. It has also been found to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

3,5-dihydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12(7-8-13-5-3-2-4-6-13)18-19-17(22)14-9-15(20)11-16(21)10-14/h2-11,20-21H,1H3,(H,19,22)/b8-7+,18-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPCEMTVZKIHHD-COKRBVQGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC(=C1)O)O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=CC(=C1)O)O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dihydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide

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